molecular formula C8H5ClN2 B1345744 2-Chloroquinazoline CAS No. 6141-13-5

2-Chloroquinazoline

Cat. No. B1345744
CAS RN: 6141-13-5
M. Wt: 164.59 g/mol
InChI Key: WMPTYRGXBUYONY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloroquinazoline can be synthesized from benzoylene urea . The synthesis involves the preparation of 2,4-dichloroquinazoline, which is then dechlorinated to obtain 2-chloroquinazoline .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinazoline is represented by the SMILES string ClC(N=C1)=NC2=C1C=CC=C2 . The InChI key for 2-Chloroquinazoline is WMPTYRGXBUYONY-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Chloroquinazoline is a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . It can also undergo carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .


Physical And Chemical Properties Analysis

2-Chloroquinazoline is a solid substance . It has a molecular weight of 164.59 .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

2-Chloroquinazoline is a versatile synthetic intermediate for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions . These reactions are used to generate novel polysubstituted derivatives .

Carbon-Heteroatom Bond Formation

2-Chloroquinazoline can be used in the Buchwald-Hartwig cross-coupling to form carbon-heteroatom bonds . This method is used to create novel polysubstituted derivatives .

Synthesis of Heterocyclic Motifs

The Negishi cross-coupling reaction of aryl or vinyl halides/triflates with organozinc reagents in the presence of palladium or nickel source as catalyst and a phosphine ligand is a versatile and efficient method for the synthesis of a variety of heterocyclic motifs .

Pharmaceutical Applications

2-Chloroquinazoline and its derivatives have potential applications in pharmaceuticals . For example, derivatives of quinazolines are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Anticancer Potency

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

Reaction with Amidines

Various 2-(2-halophenyl)indoles reacted smoothly with electronically variable amidines under optimized conditions, yielding the respective products in good to excellent yields . However, aliphatic amidines showed slightly higher yields than aromatic ones .

Safety And Hazards

2-Chloroquinazoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling 2-Chloroquinazoline .

Future Directions

Quinazoline derivatives, including 2-Chloroquinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPTYRGXBUYONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976967
Record name 2-Chloroquinazoline
Source EPA DSSTox
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazoline

CAS RN

6141-13-5
Record name Quinazoline, 2-chloro-
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Record name 2-Chloroquinazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroquinazoline
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Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloroquinazoline (5 g) in methylene chloride (100 mL) is combined with 100 mL of saturated brine containing 9% NH4OH and powdered zinc (5 g). The resultant mixture is refluxed for 4 hours, cooled and filtered through celite. The organic layer is removed, diluted with ethyl acetate (100 ml), washed with 1 N HCl solution, dried and concentrated to yield 2-chloro-quinazoline.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A portion of the quinazolinone (4.46 gm, 0.02 moles) was refluxed in phosphorous oxychloride (20 mL) for one hour. After cooling, the solution was carefully poured into cold 20% sodium carbonate solution (500 mL). The solid chloroquinazoline was isolated by filtration, washed with water and dissolved in methylene chloride (400 mL). The solution was dried over magnesium sulfate, filtered and stripped to give the chloroquinazoline as a pale yellow solid in a yield of 3.7 gm, 76.5%. The 4-chloroquinazoline (3.7 gm, 0.015 moles) was refluxed in ethanol with N-2-aminoethylmorpholine (3.99 gm, 0.031 moles) for one hour. Once cooled, the solution was stripped and the residue was dissolved in water (400 mL). The solution was made basic by the addition of sodium carbonate and the product was extracted into methylene chloride (2×100 mL). The combined extracts were washed with water (50 mL) and were then dried over magnesium sulfate. After filtration, the extracts were stripped to give the product as a tan solid. The solid was recrystallized from ethyl acetate (25 mL) and hexane (50 mL). The product, 203-93 was isolated as an off white solid in a yield of 2.86 gm, 56.0%.
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-chloroquinazoline in synthetic chemistry?

A1: 2-Chloroquinazoline is a versatile building block in organic synthesis, especially for constructing various quinazoline derivatives. Its reactivity stems from the presence of a chlorine atom at the 2-position, which can be readily displaced by a variety of nucleophiles. [, ] This allows for the introduction of diverse substituents onto the quinazoline scaffold, enabling the synthesis of libraries of compounds with potentially interesting biological activities.

Q2: How is 2-chloroquinazoline typically synthesized?

A2: One common method for synthesizing 2-chloroquinazoline involves reacting chloroform with pyrazole in a vapor-phase reactor at high temperatures (555°C). [] This reaction leads to the formation of 2-chloropyrimidine, which can be further converted to 2-chloroquinazoline.

Q3: What types of nucleophiles can react with 2-chloroquinazoline?

A3: 2-Chloroquinazoline readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and organometallic reagents. [, , , , ] For example, alkylamines react with 2-chloroquinazoline in dimethylformamide to yield a mixture of products, including 2-alkylamino-4-chloroquinazolines and 2,4-bis(alkylamino)quinazolines. [] The specific product distribution depends on factors such as the steric bulk and basicity of the amine.

Q4: Can you elaborate on the reactions of 2-chloroquinazoline with organometallic reagents?

A4: Aryl lithium reagents react with 2-chloroquinazoline through a nucleophilic addition-oxidation sequence. [] This reaction involves initial addition of the aryl lithium to the 4-position of the quinazoline ring, followed by oxidation of the resulting dihydroquinazoline intermediate to afford the corresponding 2-chloro-4-arylquinazoline. This synthetic approach provides a useful method for accessing 4-arylquinazoline derivatives.

Q5: What are some notable applications of 2-chloroquinazoline derivatives in medicinal chemistry?

A5: 2-Chloroquinazoline derivatives have shown promise as antagonists of the serotonin 5-HT2A receptor. [] These compounds are synthesized by reacting 4-substituted 2-chloroquinazolines with 4-methylpiperazine. This class of compounds holds potential for treating conditions related to serotonin signaling. Additionally, 2-chloroquinazoline derivatives have been investigated as potential EGFR-TK inhibitors for cancer treatment. [] Studies have demonstrated that certain derivatives exhibit anti-proliferation activity against cancer cell lines, highlighting their potential as anti-cancer agents.

Q6: What is the role of structure-activity relationships (SAR) in optimizing the biological activity of 2-chloroquinazoline derivatives?

A6: SAR studies are crucial for understanding how structural modifications to the 2-chloroquinazoline scaffold impact its biological activity. For instance, research has shown that incorporating a chlorine substituent at a specific position on the quinazoline ring enhances anti-proliferative activity compared to hydrogen or vinyl substitutions. [] This kind of information guides the design of more potent and selective compounds for specific therapeutic applications.

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